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Introduction
Maltose, a disaccharide composed of two α-D-glucose units, has been a cornerstone in the

study of carbohydrate chemistry and biochemistry. Its discovery and the subsequent elucidation

of its structure, including its anomeric forms, have been pivotal in understanding fundamental

biochemical processes such as starch metabolism and enzymatic catalysis. This technical

guide provides a comprehensive overview of the discovery and history of α-maltose, detailing

the key scientific breakthroughs, experimental methodologies, and the quantitative data that

have defined our understanding of this important biomolecule.

Discovery and Early History
The journey to understanding maltose began in the 19th century, driven by the need to find

alternative sugar sources due to a shortage of cane sugar.[1] French chemist Augustin-Pierre

Dubrunfaut is credited with the initial discovery of maltose.[2][3] However, his findings were not

widely accepted by the scientific community at the time.[2][3]

The definitive confirmation of maltose as a distinct disaccharide came in 1872 from the work of

Irish chemist and brewer, Cornelius O'Sullivan.[2][3][4] O'Sullivan's research, conducted at the

Bass Brewery, was instrumental in characterizing the products of starch hydrolysis by diastase

(a mixture of amylase enzymes found in malt).[5] He demonstrated that the sugar produced

was not simply glucose but a disaccharide, which he named "maltose," derived from "malt" and
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the "-ose" suffix denoting a sugar.[2][3] O'Sullivan's work laid the foundation for the modern

understanding of brewing science and carbohydrate biochemistry.[1]

Etymology and Nomenclature
The name maltose originates from "malt," the germinated cereal grains (typically barley) from

which it was first extensively studied, combined with the suffix "-ose," which is the standard

nomenclature for sugars.[2][3] Its systematic IUPAC name is 4-O-α-D-glucopyranosyl-D-

glucose.

Physicochemical Properties of α-Maltose and its
Anomers
The elucidation of the physical and chemical properties of maltose was crucial for its

characterization. One of the most significant discoveries was the existence of two anomeric

forms, α-maltose and β-maltose, which exhibit different optical rotations in solution—a

phenomenon known as mutarotation.

Property α-Maltose β-Maltose Equilibrium Mixture

Molecular Formula C₁₂H₂₂O₁₁ C₁₂H₂₂O₁₁ C₁₂H₂₂O₁₁

Molecular Weight

(Anhydrous)
342.30 g/mol 342.30 g/mol 342.30 g/mol

Molecular Weight

(Monohydrate)
360.31 g/mol - -

Melting Point

(Anhydrous)
160-165 °C - -

Melting Point

(Monohydrate)
102-103 °C - -

Specific Rotation [α]D +168° +112° +136°

Solubility in Water at

20°C
1.080 g/mL 1.080 g/mL 1.080 g/mL
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Elucidation of the Anomeric Forms: The Discovery
of Mutarotation
The phenomenon of mutarotation, the change in the optical rotation of a sugar solution over

time, was first observed by Dubrunfaut in 1846 with glucose.[1] This observation was a critical

clue to the cyclic nature of sugars. In 1896, Tanret isolated what he believed to be three forms

of glucose, which we now understand to be the α and β anomers and their equilibrium mixture.

While the initial discoveries of mutarotation were made with glucose, the principle was found to

apply to other reducing sugars, including maltose. The observation that a freshly prepared

solution of crystalline maltose exhibited a changing optical rotation until it reached a stable

value provided strong evidence for the existence of at least two isomeric forms in equilibrium.

These were later identified as the α and β anomers, differing in the stereochemistry at the

anomeric carbon (C1) of the reducing glucose unit.

The work of C.S. Hudson in the early 20th century was instrumental in establishing a

systematic understanding of the relationship between the structure and optical rotation of

sugars and their derivatives. His "rules of isorotation" provided a method for predicting the

optical rotations of anomers and were crucial in confirming the structures of many

carbohydrates, including maltose.

Experimental Protocols
The characterization of α-maltose historically relied on a set of classical experimental

techniques in carbohydrate chemistry. The following protocols provide an overview of these key

experiments.

Protocol for the Isolation of Maltose from Starch
(Historical Context)
This protocol is based on the historical methods of starch hydrolysis using diastase from malt.

Objective: To isolate maltose from a starch source.

Materials:
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Potato starch or soluble starch

Malted barley (source of diastase)

Distilled water

Beakers and flasks

Heating apparatus (water bath)

Filtration apparatus (filter paper, funnel)

Ethanol (80%)

Evaporator

Procedure:

Preparation of Malt Extract (Diastase Solution):

1. Grind malted barley into a fine powder.

2. Mix the ground malt with distilled water (e.g., 1:10 w/v) and let it stand at room

temperature for several hours to extract the diastase enzymes.

3. Filter the mixture to obtain a clear malt extract solution.

Starch Hydrolysis:

1. Prepare a starch paste by mixing starch with cold water and then adding boiling water to a

final concentration of approximately 5-10%.

2. Cool the starch paste to 55-60°C.

3. Add the malt extract to the starch paste and maintain the temperature at 55-60°C for 1-2

hours. The mixture will become less viscous as the starch is hydrolyzed.

Inactivation of Enzymes:
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1. Heat the solution to boiling for 10-15 minutes to denature and inactivate the diastase

enzymes.

Purification and Crystallization:

1. Filter the hot solution to remove any precipitated proteins and insoluble material.

2. Concentrate the filtrate by evaporation under reduced pressure.

3. Add ethanol to the concentrated syrup to precipitate dextrins, leaving the more soluble

maltose in solution.

4. Filter to remove the dextrins.

5. Further concentrate the filtrate and allow it to cool slowly to induce crystallization of

maltose monohydrate.

6. Collect the crystals by filtration and wash with a small amount of cold 80% ethanol.

Protocol for Fehling's Test for Reducing Sugars
Objective: To qualitatively determine the presence of a reducing sugar like maltose.

Materials:

Fehling's Solution A (7 g CuSO₄·5H₂O in 100 mL distilled water with a few drops of dilute

sulfuric acid)

Fehling's Solution B (35 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled

water)

Maltose solution (1%)

Test tubes

Water bath

Procedure:
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In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's Solution A and Fehling's Solution

B. The resulting solution should be a deep blue color.

Add a few drops of the maltose solution to the test tube.

Heat the test tube in a boiling water bath for 2-5 minutes.

Observation: A positive test for a reducing sugar is indicated by the formation of a reddish-

brown precipitate of copper(I) oxide (Cu₂O).

Protocol for Osazone Formation
Objective: To form the characteristic crystalline derivative of maltose for identification.

Materials:

Maltose solution (1%)

Phenylhydrazine hydrochloride

Sodium acetate

Glacial acetic acid

Test tubes

Water bath

Microscope and slides

Procedure:

In a test tube, dissolve approximately 0.2 g of phenylhydrazine hydrochloride and 0.3 g of

sodium acetate in 5 mL of the maltose solution.

Add a few drops of glacial acetic acid to the mixture.

Heat the test tube in a boiling water bath for 30-45 minutes.
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Allow the test tube to cool slowly.

Observation: Yellow, sunflower-shaped crystals of maltosazone will form. These can be

observed under a microscope.

Protocol for Polarimetry to Observe Mutarotation
Objective: To observe the change in optical rotation of a freshly prepared maltose solution.

Materials:

Polarimeter

Sodium lamp (or other monochromatic light source)

Polarimeter tube (1 dm or 2 dm)

Crystalline α-maltose

Distilled water

Volumetric flask and balance

Procedure:

Calibrate the polarimeter with a blank (distilled water).

Prepare a fresh solution of α-maltose of a known concentration (e.g., 10 g/100 mL) in a

volumetric flask.

Quickly fill the polarimeter tube with the maltose solution, ensuring no air bubbles are

present.

Immediately place the tube in the polarimeter and measure the initial optical rotation.

Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading

becomes constant.
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Observation: The initial high positive rotation will gradually decrease and stabilize at a final

equilibrium value, demonstrating mutarotation.

Protocol for Enzymatic Hydrolysis of α-Maltose by
Maltase
Objective: To hydrolyze α-maltose to D-glucose using maltase and monitor the reaction.

Materials:

α-Maltose monohydrate

Maltase (α-glucosidase) from a commercial source (e.g., from Saccharomyces cerevisiae)

Potassium phosphate buffer (50 mM, pH 6.8)

Spectrophotometer

Glucose assay kit (e.g., glucose oxidase-peroxidase method)

Water bath at 37°C

Test tubes or microcentrifuge tubes

Stop solution (e.g., 0.5 M NaOH or heat inactivation)

Procedure:

Preparation of Reagents:

1. Prepare a stock solution of α-maltose (e.g., 100 mM) in 50 mM potassium phosphate

buffer (pH 6.8).

2. Prepare a stock solution of maltase in the same buffer at a suitable concentration (e.g., 1

mg/mL). The optimal concentration may need to be determined empirically.

Enzymatic Reaction:
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1. Set up a series of reactions in test tubes. For each reaction, add a specific volume of the

maltose stock solution and buffer to a final volume of, for example, 1 mL.

2. Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

3. Initiate the reaction by adding a small volume of the maltase solution to each tube. Start a

timer immediately.

4. At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one of the

tubes by adding a stop solution or by boiling for 5 minutes.

Quantification of Glucose:

1. For each time point, take an aliquot of the reaction mixture.

2. Use a glucose assay kit to measure the concentration of glucose produced. Follow the

manufacturer's instructions. This typically involves measuring the absorbance at a specific

wavelength.

3. Create a standard curve using known concentrations of glucose to determine the amount

of glucose in the experimental samples.

Data Analysis:

1. Plot the concentration of glucose produced versus time.

2. The initial rate of the reaction can be determined from the slope of the linear portion of the

curve.

Visualizing Key Concepts and Workflows
Starch Hydrolysis to Maltose and Glucose

Starch
(Amylose/Amylopectin) α-Maltose

α-Amylase / β-Amylase
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Maltase
(α-Glucosidase)

Click to download full resolution via product page
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Caption: Enzymatic breakdown of starch to α-maltose and then to α-D-glucose.

Mutarotation of Maltose

Equilibrium in Solution
([α]D = +136°)

α-Maltose
([α]D = +168°)

Open-Chain Form
(Aldehyde)

β-Maltose
([α]D = +112°)

Click to download full resolution via product page

Caption: The process of mutarotation of maltose in an aqueous solution.

Experimental Workflow for Enzymatic Hydrolysis of α-
Maltose
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Caption: A typical experimental workflow for the enzymatic hydrolysis of α-maltose.
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Conclusion
The discovery and detailed characterization of α-maltose represent a significant chapter in the

history of biochemistry. From the early observations of starch hydrolysis in brewing to the

sophisticated analysis of its anomeric forms and enzymatic interactions, the study of maltose

has provided profound insights into the structure and function of carbohydrates. The

experimental protocols and quantitative data presented in this guide offer a foundation for

researchers and scientists in understanding the historical context and practical methodologies

that continue to be relevant in the study of carbohydrate biochemistry and its applications in

drug development and biotechnology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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